5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride
Description
Properties
CAS No. |
2613382-91-3 |
|---|---|
Molecular Formula |
C7H10Cl2N2O |
Molecular Weight |
209.07 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H8N2O.2ClH/c10-7-2-1-5-3-8-4-6(5)9-7;;/h1-2,8H,3-4H2,(H,9,10);2*1H |
InChI Key |
RZKOYBXUFMZXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Enaminones
A pivotal method involves the acid-catalyzed cyclization of enaminone intermediates. In a study by Beilstein Journal of Organic Chemistry, enaminones derived from acetamide precursors underwent cyclization in acidic media to yield pyrrolo[3,4-b]pyridin-5-ones. For example, heating enaminone 7a (derived from acetamide 2a and amine 3a ) in a 1:1 AcOH/HCl mixture under reflux for 1 hour produced the pyrrolopyridinone core in 82% yield. This method’s efficiency stems from the dual role of HCl as a catalyst and proton source, facilitating both cyclization and subsequent salt formation.
Key Reaction Conditions
Multicomponent Reactions (MCRs)
A four-component synthesis reported in the Journal of the American Chemical Society combines aldehydes, amines, α-isocyanoacetamides, and α,β-unsaturated acyl chlorides to form pyrrolo[3,4-b]pyridin-5-ones. Ammonium chloride accelerates oxazole formation, enabling a one-pot cascade of acylation, intramolecular Diels-Alder (IMDA), and retro-Michael reactions. While this method was applied to analogues, its adaptability to the target compound requires substituting reagents to introduce the 2-hydroxy group.
Representative Reaction Pathway
-
Oxazole Formation : Aldehyde (3 ) + amine (4 ) + α-isocyanoacetamide (5 ) → 5-aminooxazole (1 ).
-
Scaffold Assembly : Reaction of 1 with α,β-unsaturated acyl chloride (13 ) → pyrrolo[3,4-b]pyridin-5-one (2 ).
Functionalization and Salt Formation
Hydroxylation at the 2-Position
Introducing the 2-hydroxy group necessitates selective oxidation or hydroxylation. While direct methods are sparingly documented, analogous strategies for pyrrolopyridines suggest:
-
Electrophilic Aromatic Substitution : Directed ortho-metalation (DoM) using lithium bases to deprotonate the pyridine ring, followed by quenching with electrophiles (e.g., O₂).
-
Reductive Amination : Sodium tetrahydridoborate (NaBH₄) reduces imine intermediates to secondary amines, which can be oxidized to hydroxyl groups.
Dihydrochloride Salt Preparation
The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. Vulcanchem’s product data confirms this step enhances solubility and stability, with a purity of 85%.
Salt Formation Protocol
-
Dissolve the free base in anhydrous ethanol.
-
Saturate with HCl gas or add concentrated HCl dropwise at 0–5°C.
Optimization and Challenges
Acid Catalysis and Solvent Effects
The choice of acid critically impacts cyclization efficiency. AcOH/HCl outperforms alternatives like H₂SO₄ or TFA due to its balanced protonating ability and low nucleophilicity, minimizing side reactions. Polar aprotic solvents (e.g., DMF) are avoided to prevent solvolysis of intermediates.
Regioselectivity and Byproduct Formation
Competing pathways may yield regioisomers or over-oxidized products. Employing sterically hindered amines (e.g., tert-butylamine) in MCRs improves regioselectivity by directing cyclization to the desired position.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Enaminone Cyclization | 75–90 | Moderate | High |
| Multicomponent | 60–80 | High | Moderate |
| Reductive Amination | 50–70 | Low | Low |
The enaminone route offers the best balance of yield and scalability, whereas MCRs provide structural diversity at the cost of intricate purification .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The nitrogen atoms in the pyrrolo[3,4-b]pyridine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrolo[3,4-b]pyridine core.
Scientific Research Applications
Chemistry
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic compounds through various chemical reactions such as:
- Cyclization Reactions: Involving the formation of new ring structures.
- Substitution Reactions: Where functional groups on the pyridine or pyrrole rings are replaced under specific conditions.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity: Investigations into its mechanism of action suggest it may inhibit cancer cell proliferation by targeting specific proteins involved in cell survival pathways, particularly the Bcl-xL protein.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Therapeutic Applications: It is being investigated for its potential use in treating neurological disorders due to its interaction with muscarinic acetylcholine receptors .
- Drug Development: The compound serves as a reference standard in pharmacological studies aimed at developing new therapeutic agents.
Industrial Applications
In the industrial sector, this compound is employed for:
- Production of Specialty Chemicals: It acts as an intermediate in the synthesis of various pharmaceuticals.
- Research and Development: Used extensively in laboratories for synthesizing novel compounds and studying their properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent targeting Bcl-xL pathways.
Case Study 2: Antimicrobial Efficacy
Another research project assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it inhibited bacterial growth effectively at lower concentrations compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5H,6H,7H-Pyrrolo[3,4-b]pyridin-2-ol dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂N₂O
- Molecular Weight : 209.08 g/mol
- CAS Number : EN300-12333872 and EN300-27721716 (as listed in supplier catalogs)
Structural Features :
This compound belongs to the pyrrolo-pyridine family, characterized by a fused bicyclic system of pyrrole and pyridine rings. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
Core Heterocycle Variations: The target compound features a pyridine ring fused to pyrrole, whereas analogs like 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Table 1) replace pyridine with pyrimidine, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects :
- Chlorine atoms (as in 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)...pyrazin-5-one) enhance metabolic stability but may reduce solubility .
- Trifluoromethyl groups (e.g., 3-(trifluoromethyl)...hydrochloride) improve blood-brain barrier penetration, critical for neuroactive agents .
Salt Forms: The dihydrochloride form of the target compound contrasts with monohydrochloride salts in analogs (e.g., 3-(trifluoromethyl)...hydrochloride), influencing crystallinity and formulation stability .
Biological Activity
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Formula : C₇H₉ClN₂O
Molecular Weight : 172.61 g/mol
CAS Number : 1989671-41-1
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol typically involves multi-step organic synthesis. A common method includes the cyclization of appropriate precursors such as substituted pyridines and pyrroles under controlled conditions to form the desired heterocyclic structure.
The compound's biological activity is largely attributed to its interaction with specific molecular targets:
- Bcl-xL Inhibition : Similar compounds have been reported to inhibit the Bcl-xL protein, which plays a crucial role in regulating apoptosis. The inhibition of this protein can lead to increased apoptosis in cancer cells, making it a target for anticancer therapies .
- Enzyme Interaction : The compound may also interact with various enzymes and receptors, leading to diverse biological effects depending on the context of use.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various human tumor cell lines. For instance, it has shown activity with GI50 values in the nanomolar to micromolar range against tested cell lines .
- Antimicrobial Properties : The compound is being investigated for its antimicrobial effects. Its structure suggests potential interactions with bacterial enzymes or cell membranes that could inhibit growth.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties due to its ability to modulate apoptotic pathways in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Antiproliferative effects on tumor cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Modulation of apoptotic pathways |
Detailed Research Findings
- Antiproliferative Studies : A study demonstrated that derivatives of pyrrolo compounds exhibited significant antiproliferative activity against various cancer cell lines. The most active compounds showed IC50 values as low as 0.25 µM against specific kinases involved in cancer progression .
- Metabolic Stability : Research indicated that the metabolic stability of related compounds was improved by structural modifications. This suggests that similar modifications could enhance the stability and efficacy of this compound in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with established protocols for fused pyrrolo-pyridine systems, such as cyclocondensation of substituted pyridines with aldehydes or ketones under acidic conditions. Use Design of Experiments (DoE) principles to optimize variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce the number of trials while identifying critical parameters like catalyst loading or reaction time . Post-synthesis, purify via recrystallization in ethanol/water mixtures, and validate purity via HPLC (≥95% purity threshold).
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and stability?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : Use H/C NMR to confirm the fused pyrrolo-pyridine scaffold and chloride counterion integration.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]: ~215.05 Da).
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C suggests stability under standard lab conditions) .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated to optimize the synthesis of this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates in key steps (e.g., ring closure). Tools like Gaussian or ORCA can predict activation energies, guiding solvent selection (e.g., polar aprotic solvents lower energy barriers). Pair computational insights with experimental validation via in situ IR monitoring to track reaction progress. For example, ICReDD’s workflow combines quantum calculations with information science to prioritize high-yield conditions, reducing trial-and-error experimentation by ~40% .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
- Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based viability vs. caspase-3 activation).
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-lab variability. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What advanced experimental designs are suitable for studying its interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (, ) under varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl).
- Cryo-EM : For structural insights, use cryo-electron microscopy to resolve ligand-protein complexes at near-atomic resolution (≤3.0 Å).
- Mutagenesis Studies : Identify critical binding residues via alanine scanning, guided by computational docking (AutoDock Vina or Schrödinger) .
Q. How can statistical methods enhance process optimization for large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Apply response surface methodology (RSM) to model non-linear relationships between variables (e.g., temperature, pressure, stirring rate). Use central composite designs to identify optimal conditions for yield (>80%) and enantiomeric excess (≥99%). For chiral purity, monitor via chiral HPLC (Chiralpak AD-H column) and correlate with kinetic parameters from DFT-derived transition states .
Q. What role does chemical software play in managing heterogeneous data (spectral, kinetic, toxicological) for this compound?
- Methodological Answer : Implement platforms like KNIME or Pipeline Pilot to automate data aggregation from LC-MS, NMR, and bioassays. Use machine learning (e.g., random forest models) to predict toxicity endpoints (e.g., hepatic clearance) from structural descriptors. For secure data sharing, employ blockchain-based platforms like Molecule Archive to ensure traceability and IP protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
